molecular formula C26H25ClN4O4 B2674252 N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1101134-84-2

N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Cat. No.: B2674252
CAS No.: 1101134-84-2
M. Wt: 492.96
InChI Key: VHMVSRQDNDZVMS-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide features a tetrahydroquinoxaline core with a 2-oxo group, a carbamoylmethyl substituent linked to a 4-methylphenyl group, and a 5-chloro-2-methoxyphenyl acetamide side chain.

Properties

IUPAC Name

2-[4-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-3-oxo-1,2-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4/c1-16-7-10-18(11-8-16)28-24(32)14-21-26(34)31(22-6-4-3-5-19(22)29-21)15-25(33)30-20-13-17(27)9-12-23(20)35-2/h3-13,21,29H,14-15H2,1-2H3,(H,28,32)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVSRQDNDZVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=CC=CC=C3N2)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 4-methylphenyl isocyanate, and 2-oxo-1,2,3,4-tetrahydroquinoxaline. The synthesis process may involve:

    Formation of the Quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoxaline ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced to the quinoxaline core.

    Carbamoylation: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is being studied for its potential as a therapeutic agent due to its unique structural properties. Research indicates that compounds with quinoxaline structures often exhibit significant pharmacological activities.

Pharmacology

The compound's interactions with various biological targets are under investigation. These may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with receptors to modulate physiological responses.

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial properties
  • Anti-inflammatory effects
    These activities are attributed to the compound's ability to interact with cellular pathways.

Case Studies and Experimental Findings

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the modulation of signaling pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative diseases by inhibiting oxidative stress pathways.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure

Target Compound
  • Core: 1,2,3,4-Tetrahydroquinoxaline with a 2-oxo group.
  • Key Substituents :
    • Carbamoylmethyl group at position 3, linked to a 4-methylphenyl.
    • Acetamide side chain with a 5-chloro-2-methoxyphenyl group.
Analogs with Tetrahydroquinoxaline Cores

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1008946-71-1) Core: Same tetrahydroquinoxaline-2-oxo structure. Substituents:

  • Acetamide side chain with a 2-chloro-5-(trifluoromethyl)phenyl group.
    • Molecular Formula : C₁₇H₁₃ClF₃N₃O₂.
    • Key Difference : Replacement of the methoxy group with a trifluoromethyl group may enhance lipophilicity and metabolic stability .

N-(5-Chloro-2-methylphenyl)-2-[1-(2-methoxybenzoyl)-3-oxodecahydroquinoxalin-2-yl]acetamide (CAS 1025062-87-6) Core: Decahydroquinoxaline (fully saturated) with a 3-oxo group. Substituents:

  • 2-Methoxybenzoyl group at position 1.
  • Acetamide side chain with a 5-chloro-2-methylphenyl group. Key Difference: The saturated decahydroquinoxaline core likely reduces aromatic interactions compared to the partially unsaturated tetrahydroquinoxaline in the target compound .

Analogs with Alternative Heterocyclic Cores

Thiazolidinone and Benzothiazole Derivatives ()

Several compounds in feature thiazolidinone or benzothiazole cores with substituted phenylacetamide groups. For example:

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Core: Thiazolidinone. Substituents: 4-Chlorophenyl and benzothiazole-carboxamide. Synthesis: 70% yield in ethanol. Comparison: The thiazolidinone core introduces a sulfur atom, which may alter electronic properties and binding affinity compared to the nitrogen-rich tetrahydroquinoxaline .
Oxadiazolidinone Derivatives ()
  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Core: 1,2,4-Oxadiazolidinone. Substituents: 4-Chlorophenyl and 5-methylisoxazole. Molecular Formula: C₁₅H₁₅ClN₄O₄ (350.76 g/mol).

Key Observations :

  • The tetrahydroquinoxaline core in the target compound and its analogs (e.g., CAS 1008946-71-1) offers a balance of aromaticity and flexibility, which may enhance receptor binding compared to fully saturated cores (e.g., decahydroquinoxaline in CAS 1025062-87-6) .
  • Substituents like chloro, methoxy, and trifluoromethyl groups are common across analogs, suggesting their importance in modulating electronic effects and steric interactions.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoxaline core with several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, starting from 5-chloro-2-methoxyaniline and 4-methylphenyl isocyanate. Key steps in the synthesis include:

  • Formation of the Quinoxaline Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Substitution reactions to introduce the chloro-methoxyphenyl group.
  • Final Carbamoylation : Reaction with 4-methylphenyl isocyanate to yield the final compound.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

  • Case Study 2 : In a model of acute inflammation, administration of this compound significantly decreased levels of TNF-alpha and IL-6, indicating its role in modulating immune responses.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that regulate inflammatory responses, thereby altering cytokine signaling pathways.

Comparative Studies

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar structure with different substituentsModerate anticancer activity
Compound BDifferent core structureStrong anti-inflammatory effects

This comparative analysis highlights the distinct biological profiles associated with variations in chemical structure.

Research Applications

This compound shows promise in various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Pharmacology : Investigating its interactions with biological targets for therapeutic applications.

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-(substituted phenyl)acetamide derivatives, and how can they be adapted for this compound?

The synthesis of N-(substituted phenyl)acetamide derivatives typically involves coupling chloroacetyl chloride or chloroacetic acid with aniline intermediates under basic conditions. For example:

  • Step 1 : Reacting an aminophenyl precursor (e.g., 5-chloro-2-methoxyaniline) with chloroacetyl chloride in the presence of triethylamine (TEA) in solvents like dioxane or DMF .
  • Step 2 : Introducing the tetrahydroquinoxaline moiety via nucleophilic substitution or carbamoylation. demonstrates the use of potassium carbonate in DMF to facilitate carbamoyl-methyl group addition .
  • Purification : Recrystallization (pet-ether or ethanol-DMF mixtures) or column chromatography is recommended .

Adaptation : Optimize molar ratios (e.g., 1:1.5 for chloroacetyl chloride:amine) and solvent polarity (DMF for carbamoylation, dioxane for amide coupling) .

Advanced: How can researchers address low yields in multi-step syntheses of complex acetamide derivatives like this compound?

Low yields often arise from:

  • Intermediate instability : Use inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) for sensitive steps like chloroacetyl chloride addition .
  • Side reactions : Monitor progress via TLC (e.g., hexane:ethyl acetate 7:3) and quench unreacted reagents with water or methanol .
  • Purification losses : Employ gradient chromatography (e.g., ethyl acetate/hexane to DMF/ethanol) for polar intermediates .

reports 2–5% overall yields in similar syntheses, highlighting the need for high-purity intermediates and catalytic optimization (e.g., DMAP for acetylation) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy protons (δ 3.8–4.0 ppm), acetamide methyl (δ 2.1–2.3 ppm), and tetrahydroquinoxaline NH (δ 8.5–9.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br .

provides structural coordinates for analogous compounds, which can guide NMR assignments .

Advanced: How can computational methods (e.g., HOMO-LUMO, MESP) predict the reactivity or bioactivity of this compound?

  • HOMO-LUMO analysis ( ): Calculate frontier molecular orbitals to assess electron-donating/accepting capacity. A small HOMO-LUMO gap (<3 eV) suggests high reactivity, useful for designing electrophilic substitutions .
  • MESP mapping : Identify nucleophilic/electrophilic regions (e.g., carbonyl oxygen for hydrogen bonding) to predict binding affinity in biological targets .

Software like Gaussian or ORCA can model these properties using density functional theory (DFT) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for quinoxaline derivatives) .
  • Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria .

highlights hypoglycemic activity testing in mice, which can be adapted for metabolic studies .

Advanced: How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved for structurally similar analogs?

  • Structural tweaks : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and compare SAR trends .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), incubation time, and cell passage number .
  • Meta-analysis : Cross-reference PubChem/ChemSpider data to identify outliers or assay artifacts .

shows how chloro-methoxy substitutions enhance selectivity for kinase targets, providing a template for optimization .

Basic: What safety precautions are essential when handling chloro- and carbamoyl-containing intermediates?

  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., chloroacetyl chloride reactions) .
  • PPE : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

details first-aid measures for acetamide exposure, including skin washing and medical consultation .

Advanced: What strategies optimize solubility and stability for in vivo studies of this compound?

  • Solubility : Use co-solvents (10% DMSO in saline) or cyclodextrin encapsulation .
  • Stability : Conduct pH-dependent degradation studies (pH 1–9) and protect from light (tetrahydroquinoxaline is photosensitive) .
  • Formulation : Nanoemulsions or liposomes for sustained release, as demonstrated for similar acetamides in .

Basic: How can researchers validate the purity of this compound post-synthesis?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% peak area threshold .
  • Melting point : Compare with literature values (e.g., 160–165°C for chloroacetamides) .
  • Elemental analysis : Confirm C, H, N, Cl content within 0.3% of theoretical values .

Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound in model organisms?

  • Metabolite profiling : Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in rodent plasma .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Toxicokinetics : Measure AUC and half-life in Wistar rats to correlate exposure with toxicity thresholds .

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